3,5-dimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]naphthalene-2-carboxamide
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Overview
Description
3,5-dimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]naphthalene-2-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a naphthalene carboxamide structure
Preparation Methods
The synthesis of 3,5-dimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]naphthalene-2-carboxamide involves multiple steps, typically starting with the preparation of the benzimidazole coreThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions
Scientific Research Applications
3,5-dimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]naphthalene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its benzimidazole core.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting their activity. This can lead to downstream effects on cellular pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
Similar compounds to 3,5-dimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]naphthalene-2-carboxamide include:
1,3-dimethoxy-5-(2-phenylethyl)benzene: Shares the dimethoxy and phenylethyl groups but lacks the benzimidazole and naphthalene structures.
Other benzimidazole derivatives: These compounds may have different substituents or additional functional groups, leading to variations in their chemical and biological properties
This compound’s unique combination of the benzimidazole and naphthalene carboxamide structures, along with the dimethoxy substituents, distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
Molecular Formula |
C28H25N3O3 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[1-(1-phenylethyl)benzimidazol-5-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C28H25N3O3/c1-18(19-8-5-4-6-9-19)31-17-29-24-15-21(12-13-25(24)31)30-28(32)23-14-20-10-7-11-26(33-2)22(20)16-27(23)34-3/h4-18H,1-3H3,(H,30,32) |
InChI Key |
XLDYHDQYSXFXSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=C(C=C5C(=C4)C=CC=C5OC)OC |
Origin of Product |
United States |
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